molecular formula C26H23F2NO3 B13751635 3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate CAS No. 1095208-42-6

3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate

Cat. No.: B13751635
CAS No.: 1095208-42-6
M. Wt: 435.5 g/mol
InChI Key: BRDSEPLLOOTSPF-UHFFFAOYSA-N
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Description

3-(cyclohexylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a cyclohexylcarbamoyl group, two fluorine atoms on the biphenyl ring, and a benzoate ester group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclohexylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate typically involves multiple steps, including the formation of the biphenyl core, introduction of the fluorine atoms, and attachment of the cyclohexylcarbamoyl and benzoate groups. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is carried out under mild conditions using palladium catalysts and base, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(cyclohexylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(cyclohexylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(cyclohexylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(cyclohexylcarbamoyl)benzoate: A related compound with similar structural features but lacking the biphenyl and fluorine groups.

    2’,4’-difluorobiphenyl-4-yl benzoate: A compound with the biphenyl and fluorine groups but without the cyclohexylcarbamoyl group.

Uniqueness

3-(cyclohexylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

CAS No.

1095208-42-6

Molecular Formula

C26H23F2NO3

Molecular Weight

435.5 g/mol

IUPAC Name

[2-(cyclohexylcarbamoyl)-4-(2,4-difluorophenyl)phenyl] benzoate

InChI

InChI=1S/C26H23F2NO3/c27-19-12-13-21(23(28)16-19)18-11-14-24(32-26(31)17-7-3-1-4-8-17)22(15-18)25(30)29-20-9-5-2-6-10-20/h1,3-4,7-8,11-16,20H,2,5-6,9-10H2,(H,29,30)

InChI Key

BRDSEPLLOOTSPF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)C3=C(C=C(C=C3)F)F)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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